Tetrakis(4-hydroxyphenyl)ethylene

描述

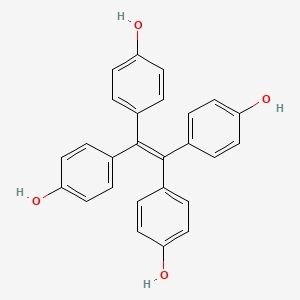

Tetrakis(4-hydroxyphenyl)ethylene is an organic compound with the molecular formula C26H20O4. It is a white to light yellow crystalline powder that is soluble in organic solvents such as dichloromethane, benzene, and methanol . This compound is known for its antioxidant properties and is used in various applications, including the inhibition of polymer and rubber aging processes .

作用机制

Target of Action

Tetrakis(4-hydroxyphenyl)ethylene has been reported to primarily target mercury ions (Hg 2+) . It is used in the preparation of optical sensors for the detection of these ions . The compound’s interaction with mercury ions is crucial for its function as a sensor .

Mode of Action

The compound interacts with its targets through the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase . This interaction changes the UV-vis absorbance of the sensor, which is how the presence of mercury ions is detected .

Biochemical Pathways

The compound’s role as a sensor for mercury ions suggests that it may play a part in pathways related tometal ion homeostasis and detection .

Pharmacokinetics

The compound is reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor for several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6 .

Result of Action

The primary result of this compound’s action is the detection of mercury ions. The compound exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and remarkable selectivity regarding the number of transition metals ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing experimental parameters such as pH, and the concentration of this compound and graphene oxide nanosheets in the prepared nanocomposite .

生化分析

Biochemical Properties

Tetrakis(4-hydroxyphenyl)ethylene has been found to interact with various biomolecules. For instance, it has been used in the preparation of a novel branched polyether, where it acts as a core . In another study, it was used in the preparation of a nanocomposite for an optical sensor .

Cellular Effects

Its derivatives have shown potential in influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with other molecules. For example, in the creation of an optical sensor, the formation of a complex between mercury ions and the membrane phase changes the UV-vis absorbance of the sensor .

Temporal Effects in Laboratory Settings

Its derivatives have shown stability and long-term effects on cellular function .

Transport and Distribution

Its derivatives have been used in the preparation of nanocomposites, suggesting potential interactions with transporters or binding proteins .

准备方法

Synthetic Routes and Reaction Conditions

Tetrakis(4-hydroxyphenyl)ethylene can be synthesized through a multi-step process. One common method involves the hydroxylation of 4-hydroxyphenyl ethylene. In the presence of potassium carbonate, 4-hydroxyphenyl ethylene reacts with iodomethane to form 4-hydroxyphenyl ethylene methyl ether. This intermediate is then condensed with acetic anhydride to produce tetrakis(4-hydroxyphenyl)acetic acid. Finally, the acetic acid derivative undergoes acylation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

化学反应分析

Types of Reactions

Tetrakis(4-hydroxyphenyl)ethylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives of this compound .

科学研究应用

Tetrakis(4-hydroxyphenyl)ethylene has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

- Tetrakis(4-hydroxyphenyl)ethane

- Tetrakis(4-hydroxyphenyl)porphyrin

- Tetraphenylethylene

Uniqueness

Tetrakis(4-hydroxyphenyl)ethylene is unique due to its specific structural features and antioxidant properties. Compared to similar compounds, it offers a higher degree of stability and effectiveness in inhibiting oxidative processes. Its ability to form stable radicals and its solubility in various organic solvents further enhance its utility in scientific research and industrial applications .

生物活性

Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a derivative of tetraphenylethylene (TPE), notable for its unique properties, particularly in biological applications. This article provides a comprehensive overview of the biological activity of THPE, including its mechanisms of action, cellular interactions, and potential therapeutic applications.

Chemical Structure and Properties

THPE is characterized by its four hydroxyphenyl groups attached to an ethylene core, which enhances its solubility and reactivity compared to its parent compound TPE. The chemical formula for THPE is , and it exhibits aggregation-induced emission (AIE) properties, making it a subject of interest in various fields such as bioimaging and drug delivery.

1. Cellular Uptake and Trafficking

Recent studies have demonstrated that THPE can effectively penetrate cellular membranes. Research by Zhang et al. (2021) investigated the intracellular uptake mechanisms of THPE using fluorescence microscopy. The study revealed that THPE's AIE characteristics allow for enhanced visualization within cells, facilitating the understanding of its intracellular dynamics .

2. Antioxidant Properties

THPE has shown significant antioxidant activity, which is crucial in mitigating oxidative stress within cells. The hydroxyl groups on the phenyl rings contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This property has implications for neuroprotection and anti-inflammatory applications.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of THPE on various cancer cell lines. For instance, a study indicated that THPE exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapy . The mechanism behind this selectivity may involve the modulation of apoptosis pathways.

Case Study 1: Anticancer Activity

A notable study explored the anticancer properties of THPE against breast cancer cells. The results indicated that treatment with THPE resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the activation of p53 pathways, highlighting THPE's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of THPE in models of neurodegeneration. The findings suggested that THPE could reduce neuronal cell death induced by oxidative stress through its antioxidant mechanisms, providing a basis for further exploration in neurodegenerative disease models .

Data Table: Biological Activities of this compound

| Activity | Effect | Cell Type/Model | Reference |

|---|---|---|---|

| Cellular Uptake | Enhanced uptake | Various cell lines | Zhang et al., 2021 |

| Antioxidant Activity | Free radical scavenging | Neuronal cells | ResearchGate |

| Cytotoxicity | Selective towards cancer cells | Breast cancer cells | Study on anticancer activity |

| Neuroprotection | Reduced oxidative stress-induced death | Neuronal models | Neuroprotection study |

属性

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZHNPGWNIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。